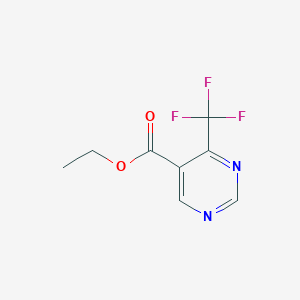

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Vue d'ensemble

Description

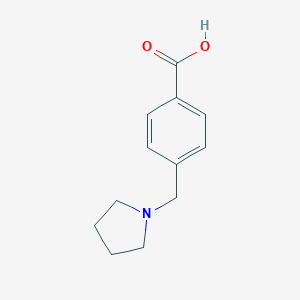

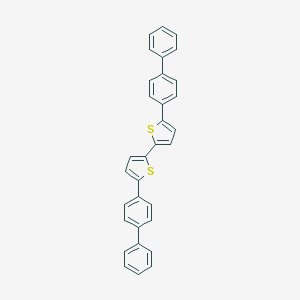

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 . It is a pyrimidine derivative, a class of compounds that have been proven to have various chemical and biological applications .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate can be represented by the InChI code: 1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 .Chemical Reactions Analysis

Pyrimidine compounds, including Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, are known to participate in various chemical reactions due to their diverse functional groups .Physical And Chemical Properties Analysis

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a liquid at ambient temperature . It has a molecular weight of 220.15 . The compound’s IUPAC name is ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate .Applications De Recherche Scientifique

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives, including Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . These compounds have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models . They have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of Novel Compounds

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, are widely used in the agrochemical industry . They are used in the protection of crops from pests .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine is an increasingly important research topic. Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, being a fluorinated compound, plays a significant role in this field .

Synthesis of Trifluoromethyl-containing Building Blocks

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate can be used in the synthesis of trifluoromethyl-containing building blocks .

Mécanisme D'action

Target of Action

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

Pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrimidine derivatives have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrimidine derivatives have been shown to have a range of effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Safety and Hazards

Orientations Futures

Pyrimidine and its derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propriétés

IUPAC Name |

ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQFZJBUCRYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628005 | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

CAS RN |

187035-81-0 | |

| Record name | Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187035-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

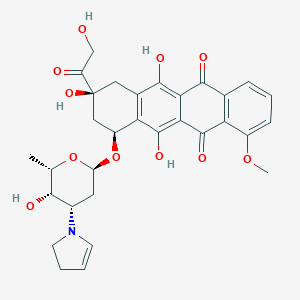

![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)

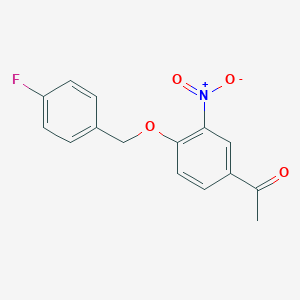

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

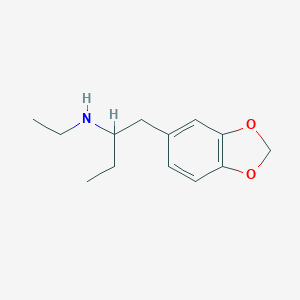

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)